molecular formula C6H5F5N4 B1461142 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097963-66-9

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1461142
CAS No.: 2097963-66-9
M. Wt: 228.12 g/mol
InChI Key: OJVIBJJBBYILKC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct steric and electronic properties that are not observed in compounds with only one of these groups .

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVIBJJBBYILKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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